
Crystal Structure of 5,10-dimethyl-4,9-
diazapyrene: A Comprehensive Technical

Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest
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Cat. No.: B15495871 Get Quote

For Immediate Release

This technical guide provides an in-depth analysis of the crystal structure of 5,10-dimethyl-4,9-
diazapyrene, a heterocyclic aromatic compound of interest to researchers in materials science

and drug development. This document summarizes the critical crystallographic data, details the

experimental protocols for its synthesis and structural determination, and presents key

structural features. The information is intended for researchers, scientists, and professionals in

drug development seeking a comprehensive understanding of this molecule's solid-state

architecture.

Core Crystallographic Data
The crystal structure of 5,10-dimethyl-4,9-diazapyrene has been determined by single-crystal

X-ray diffraction. The compound crystallizes in a monoclinic system, and its key

crystallographic parameters are summarized in the table below. This data provides the

fundamental lattice and symmetry information of the crystalline solid.
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Parameter Value

Empirical Formula C₁₈H₁₄N₂

Formula Weight 258.32

Crystal System Monoclinic

Space Group P2₁/c

a (Å) 4.0246(5)

b (Å) 15.5147(5)

c (Å) 9.1453(9)

β (°) 101.23(1)

Volume (Å³) 560.1(1)

Z 2

Density (calculated) (Mg m⁻³) 1.531

Absorption Coefficient (mm⁻¹) 0.091

F(000) 272

Final R indices [I>2σ(I)] R1 = 0.043, wR2 = 0.117

R indices (all data) R1 = 0.057, wR2 = 0.128

Molecular and Crystal Packing Structure
The asymmetric unit of the 5,10-dimethyl-4,9-diazapyrene crystal contains one half of the

molecule, with the other half being generated by crystallographic symmetry. The molecule itself

is planar, a common feature for polycyclic aromatic systems.

In the crystal, the planar molecules are arranged in a parallel, stacked fashion, indicative of

significant π-π interactions between the aromatic cores. This stacking is a key feature of the

crystal packing and influences the material's bulk properties.

Selected Bond Lengths and Angles
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The following table presents a selection of key intramolecular bond lengths and angles,

providing insight into the molecular geometry.

Bond Length (Å) Angle Degrees (°)

N(4)-C(3a) 1.362(2) C(3a)-N(4)-C(5) 117.8(1)

N(4)-C(5) 1.321(2) N(4)-C(5)-C(5a) 123.1(1)

C(1)-C(2) 1.371(2) N(4)-C(3a)-C(3) 122.3(1)

C(2)-C(3) 1.411(2) C(1)-C(2)-C(3) 120.7(1)

C(3)-C(3a) 1.418(2) C(2)-C(3)-C(3a) 121.2(1)

C(5)-C(5a) 1.428(2) C(5)-C(5a)-C(6) 119.5(1)

C(5a)-C(6) 1.411(2) C(5a)-C(6)-C(6a) 121.1(1)

C(6)-C(6a) 1.427(2)

C(1)-C(10b) 1.421(2)

C(3a)-C(10b) 1.429(2)

C(5a)-C(6a) 1.427(2)

C(6a)-C(7) 1.371(2)

Note: Due to symmetry, equivalent bonds and angles on the other half of the molecule are

identical.

Experimental Protocols
The successful determination of the crystal structure of 5,10-dimethyl-4,9-diazapyrene
involved a multi-step process, from synthesis to crystallographic analysis. The detailed

methodologies are outlined below.

Synthesis and Crystallization
5,10-dimethyl-4,9-diazapyrene was synthesized according to a previously reported procedure.

Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of
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the compound in a suitable organic solvent system. The specific solvent and temperature

conditions are critical for obtaining high-quality crystals.

X-ray Data Collection
A single crystal of appropriate dimensions was mounted on a goniometer head. X-ray

diffraction data were collected on a four-circle diffractometer. The key parameters for the data

collection are summarized below:

Parameter Value

Diffractometer Philips PW1100

Radiation Mo Kα (λ = 0.71073 Å)

Temperature 293(2) K

Scan Type ω/2θ

2θ Range for Data Collection 3.0° to 25.0°

Index Ranges -4 ≤ h ≤ 4, 0 ≤ k ≤ 18, 0 ≤ l ≤ 10

Reflections Collected 1083

Independent Reflections 979 [R(int) = 0.016]

Structure Solution and Refinement
The crystal structure was solved by direct methods and refined by full-matrix least-squares on

F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in

calculated positions and refined using a riding model.

The refinement details are as follows:
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Parameter Value

Structure Solution Program SHELXS-97

Refinement Program SHELXL-97

Number of Restraints 0

Parameters 90

Goodness-of-fit on F² 1.05

Final R indices [I>2σ(I)] R1 = 0.043, wR2 = 0.117

R indices (all data) R1 = 0.057, wR2 = 0.128

Largest diff. peak and hole 0.18 and -0.19 e.Å⁻³

Visualizations
To further elucidate the experimental process and the logical flow of the structural analysis, the

following diagrams are provided.
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Figure 1: Experimental workflow for the crystal structure determination of 5,10-dimethyl-4,9-
diazapyrene.
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Figure 2: Logical relationship of key findings from the crystal structure analysis.

Conclusion
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The crystal structure analysis of 5,10-dimethyl-4,9-diazapyrene reveals a planar molecule that

packs in a parallel, stacked arrangement dominated by π-π interactions. The detailed

crystallographic data and experimental protocols provided herein offer a comprehensive

resource for researchers working with this compound and related heterocyclic systems. This

fundamental structural information is crucial for understanding the solid-state behavior of 5,10-

dimethyl-4,9-diazapyrene and for the rational design of new materials and therapeutic agents.

To cite this document: BenchChem. [Crystal Structure of 5,10-dimethyl-4,9-diazapyrene: A
Comprehensive Technical Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15495871#crystal-structure-analysis-of-5-10-
dimethyl-4-9-diazapyrene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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